Dovitinib dilactic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dovitinib (TKI-258) Dilactate de sodium est un inhibiteur multi-cible de la tyrosine kinase des récepteurs. Il est particulièrement efficace contre les tyrosine kinases des récepteurs de classe III telles que la tyrosine kinase 3 de type FMS et c-Kit, avec des valeurs de concentration inhibitrice 50 de 1 nanomolaire et 2 nanomolaires, respectivement. De plus, il cible les tyrosine kinases des récepteurs de classe IV telles que le récepteur du facteur de croissance des fibroblastes 1 et le récepteur du facteur de croissance des fibroblastes 3, et les tyrosine kinases des récepteurs de classe V telles que le récepteur du facteur de croissance de l'endothélium vasculaire 1 par le récepteur du facteur de croissance de l'endothélium vasculaire 4, avec des valeurs de concentration inhibitrice 50 allant de 8 à 13 nanomolaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Dovitinib (TKI-258) Dilactate de sodium implique plusieurs étapes, à partir de matières premières disponibles dans le commerceL'étape finale implique la formation du sel de di-acide lactique par une réaction de neutralisation avec l'acide lactique .

Méthodes de production industrielle

La production industrielle de Dovitinib (TKI-258) Dilactate de sodium suit une voie de synthèse similaire, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à rendement élevé, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité afin de garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Dovitinib (TKI-258) Dilactate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium, généralement dans des conditions acides ou basiques.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium, généralement dans des conditions anhydres.

Substitution : Les réactifs courants comprennent les halogènes (p. ex., chlore, brome) et les nucléophiles (p. ex., hydroxyde, cyanure), généralement dans des conditions douces à modérées

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés ou cétoniques, tandis que les réactions de réduction peuvent donner des dérivés réduits ou hydrogénés .

Applications de recherche scientifique

Dovitinib (TKI-258) Dilactate de sodium a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des tyrosine kinases des récepteurs et développer de nouveaux inhibiteurs de kinases.

Biologie : Il est utilisé pour étudier le rôle des tyrosine kinases des récepteurs dans divers processus biologiques, tels que la signalisation cellulaire, la prolifération et la différenciation.

Médecine : Il est étudié comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie aiguë myéloïde et le myélome multiple.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les tyrosine kinases des récepteurs

Mécanisme d'action

Dovitinib (TKI-258) Dilactate de sodium exerce ses effets en inhibant plusieurs tyrosine kinases des récepteurs impliquées dans la croissance tumorale et l'angiogenèse. Contrairement à de nombreux inhibiteurs de kinases qui ne ciblent que le facteur de croissance de l'endothélium vasculaire, le Dovitinib inhibe les récepteurs de la voie du facteur de croissance des fibroblastes, ainsi que le facteur de croissance de l'endothélium vasculaire et le facteur de croissance dérivé des plaquettes. Cette inhibition entraîne la suppression de la prolifération des cellules tumorales et l'induction de la mort des cellules tumorales .

Applications De Recherche Scientifique

Tumor Growth Inhibition

Dovitinib dilactic acid has been evaluated for its ability to reduce tumor growth in various cancer models. A study involving human MFM223 breast cancer cells demonstrated that treatment with dovitinib resulted in decreased tumor burden and metabolic activity in an experimental xenograft model. The treated mice exhibited smaller cancer-induced bone lesions and improved bone mineral content and density compared to control groups .

Bone Metastasis Management

Breast cancer frequently metastasizes to bone, leading to osteolytic lesions that compromise skeletal integrity. This compound has shown efficacy in mitigating these changes. In a study using an intratibial inoculation technique, dovitinib treatment led to a significant reduction in the size of bone lesions and associated pain. The analysis indicated that the compound preserved cortical bone mass and reduced osteoclast activity, suggesting potential benefits for patients with breast cancer-related bone metastases .

Enhancement of Osteoblast Differentiation

Research has indicated that this compound enhances the differentiation of osteoblasts when combined with bone morphogenetic protein-2 (BMP-2). This effect suggests a dual role for dovitinib not only in inhibiting tumor growth but also in potentially promoting bone formation, which could be advantageous in treating metastatic bone disease .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Breast Cancer with Bone Metastases : In clinical trials, patients receiving dovitinib showed improved outcomes regarding tumor size reduction and pain management compared to traditional therapies. These findings support the use of dovitinib as a viable treatment option for advanced breast cancer patients .

- Aggressive Meningioma : An investigation into the effects of dovitinib on aggressive meningioma cells revealed that it could inhibit cell proliferation and induce apoptosis, highlighting its potential application beyond breast cancer .

Data Summary

The following table summarizes key findings from studies involving this compound:

Mécanisme D'action

Dovitinib (TKI-258) Dilactic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Unlike many kinase inhibitors that only target vascular endothelial growth factor, Dovitinib inhibits receptors in the fibroblast growth factor pathway, as well as vascular endothelial growth factor and platelet-derived growth factor. This inhibition results in the suppression of tumor cell proliferation and the induction of tumor cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Giltéritinib : Un autre inhibiteur multi-cible de la tyrosine kinase des récepteurs avec un mécanisme d'action similaire.

Tandutinib : Un inhibiteur de la tyrosine kinase des récepteurs qui cible des voies similaires.

KW-2449 : Un inhibiteur multi-cible de la tyrosine kinase des récepteurs avec des cibles qui se chevauchent

Unicité

Dovitinib (TKI-258) Dilactate de sodium est unique en son genre en raison de sa capacité à inhiber une large gamme de tyrosine kinases des récepteurs avec une forte puissance. Son approche multi-cible lui permet d'inhiber efficacement la croissance tumorale et l'angiogenèse, ce qui en fait un candidat prometteur pour le traitement de divers cancers .

Activité Biologique

Dovitinib dilactic acid, also known as TKI258, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications in cancer treatment, particularly in breast cancer with bone metastases. This compound inhibits several key pathways involved in tumor growth and angiogenesis, making it a subject of extensive research. The following sections detail its biological activity, including mechanisms of action, effects on tumor growth, and case studies highlighting its therapeutic potential.

This compound primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and c-Kit. By inhibiting these receptors, dovitinib disrupts signaling pathways that promote tumor proliferation and survival. Specifically, it has been shown to:

- Inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 25 nM to 90 nM across various cell lines .

- Block phosphorylation of downstream signaling molecules such as ERK1/2, which are crucial for cell cycle progression and survival .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in reducing tumor growth and mitigating cancer-induced bone changes. In a murine model using MFM223 human breast cancer cells, the following findings were observed:

- Tumor Growth : Dovitinib treatment resulted in a trend towards decreased tumor growth as measured by positron emission tomography (PET) imaging. Although not statistically significant (p = 0.17), there was a notable reduction in metabolic activity within the tumors .

- Bone Changes : X-ray imaging revealed that over 90% of control mice developed osteolytic lesions by the study's endpoint, while dovitinib-treated mice exhibited significantly smaller lesion areas (p = 0.036). Additionally, dovitinib-treated mice had lower serum levels of TRACP 5b, indicating reduced osteoclast activity and bone resorption .

Summary of In Vivo Findings

| Parameter | Control Group | Dovitinib Group | p-value |

|---|---|---|---|

| Tumor Growth (PET Imaging) | Higher | Lower | 0.17 |

| Bone Lesion Area | Larger | Smaller | 0.036 |

| Serum TRACP 5b Levels | Higher | Lower | 0.0019 |

Case Studies

- Breast Cancer with Bone Metastasis :

- Multiple Myeloma :

Clinical Implications

This compound is currently under investigation in several clinical trials targeting various cancers characterized by FGFR alterations. Preclinical data suggest its potential not only to inhibit tumor growth but also to improve bone health in patients suffering from metastatic diseases.

Propriétés

IUPAC Name |

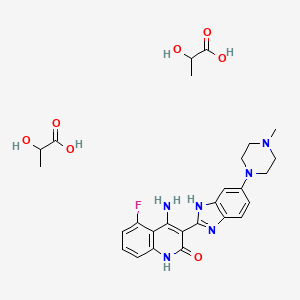

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: this compound primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, this compound inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, this compound promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that this compound exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that this compound demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that this compound exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that this compound effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.